molecular formula C11H9N3O2 B13334820 6-(6-Methyl-3-pyridazinyl)nicotinicacid

6-(6-Methyl-3-pyridazinyl)nicotinicacid

Cat. No.: B13334820
M. Wt: 215.21 g/mol
InChI Key: KQCXIRSDRTUAQJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 6-(6-Methyl-3-pyridazinyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridazine ring and the nicotinic acid moiety.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can attack the electrophilic sites on the pyridazine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

6-(6-Methyl-3-pyridazinyl)nicotinic acid has several scientific research applications due to its diverse pharmacological properties. It is used in medicinal chemistry for the development of new drugs targeting various biological pathways . The compound’s antimicrobial, anticancer, and anti-inflammatory properties make it a valuable candidate for drug discovery and development . Additionally, it is used in the synthesis of other complex compounds with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, pyridazinone derivatives, which are structurally related to 6-(6-Methyl-3-pyridazinyl)nicotinic acid, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet and cardiovascular effects.

Comparison with Similar Compounds

6-(6-Methyl-3-pyridazinyl)nicotinic acid can be compared with other pyridazine derivatives, such as pyridazinone and its analogs. These compounds share similar pharmacological properties but differ in their specific molecular structures and activities . For example, pyridazinone derivatives are known for their antihypertensive, cardiotonic, and anti-inflammatory activities . The unique structure of 6-(6-Methyl-3-pyridazinyl)nicotinic acid, with its methyl group and nicotinic acid moiety, distinguishes it from other similar compounds and contributes to its specific pharmacological profile.

List of Similar Compounds:

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(6-methylpyridazin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-2-4-10(14-13-7)9-5-3-8(6-12-9)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

KQCXIRSDRTUAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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